molecular formula C26H36N4O6S3 B2616126 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-93-9

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2616126
CAS No.: 865173-93-9
M. Wt: 596.78
InChI Key: RVCKCKQHLXQMIW-SGEDCAFJSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core modified with dual sulfamoyl groups and an N,N-diisobutylsulfamoyl substituent. The Z-configuration indicates the spatial arrangement of substituents around the imine bond in the benzothiazole ring. The molecule’s design integrates sulfonamide moieties, known for enhancing bioavailability and target binding, and a 2-ethoxyethyl side chain, which likely improves solubility.

Key structural features include:

  • Sulfamoyl groups (-SO₂NH₂): Enhance hydrogen-bonding capacity and metabolic stability.
  • 2-Ethoxyethyl side chain: Modulates lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O6S3/c1-6-36-14-13-30-23-12-11-22(38(27,32)33)15-24(23)37-26(30)28-25(31)20-7-9-21(10-8-20)39(34,35)29(16-18(2)3)17-19(4)5/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCKCKQHLXQMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, a sulfamoyl group, and a benzo[d]thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Molecular Structure

The molecular formula for this compound is C24H34N4O4S2C_{24}H_{34}N_{4}O_{4}S_{2} with a molecular weight of approximately 517.7 g/mol. Its structure can be represented as follows:

 Z 4 N N diisobutylsulfamoyl N 3 2 ethoxyethyl 6 sulfamoylbenzo d thiazol 2 3H ylidene benzamide\text{ Z 4 N N diisobutylsulfamoyl N 3 2 ethoxyethyl 6 sulfamoylbenzo d thiazol 2 3H ylidene benzamide}

Predicted Therapeutic Effects

Computational studies suggest the compound may exhibit various therapeutic effects due to its structural components:

  • Anti-inflammatory : The presence of sulfamoyl groups may contribute to anti-inflammatory activity.
  • Antimicrobial : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer : The benzo[d]thiazole moiety is known for its anticancer properties, particularly in inhibiting tubulin polymerization.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be assessed through its structure-activity relationship. The following table summarizes related compounds and their respective activities:

Compound NameKey FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
2-AminobenzothiazoleContains a benzothiazole moietyAnticancer, antimicrobial
FluoroquinolonesFluorinated antibioticsBroad-spectrum antibacterial
(Z)-4-(N,N-diisobutylsulfamoyl)...Complex structure with multiple functional groupsPotential anti-inflammatory/anticancer

This unique combination of functional groups in (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide may enhance its pharmacological profile compared to simpler analogs.

Case Studies and Experimental Findings

Recent studies have evaluated the biological activity of similar thiazole derivatives. For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and tested for anticancer activity against various human cancer cell lines, including HepG2, MCF-7, HCT116, and HeLa. The results indicated significant cytotoxicity with IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM for the most active compounds .

Cytotoxic Activity

In one study focused on thiazole derivatives, compounds demonstrated moderate-to-weak cytotoxicity against tested cancer cell lines with IC50 values ranging from 7.32 ± 0.4 to 13.42 ± 0.7 μM . These findings highlight the potential of thiazole-based compounds in cancer therapy.

The mechanism of action for (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves interactions with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression. The dual mechanism suggests that the compound could be effective in various biological contexts, particularly in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis based on substituents, spectral data, and physicochemical properties:

Compound Core Structure Key Substituents IR Peaks (cm⁻¹) Molecular Weight Notable Features
Target Compound Benzo[d]thiazol-2(3H)-ylidene -N,N-Diisobutylsulfamoyl, -SO₂NH₂, 2-ethoxyethyl C=O (~1660–1680), SO₂ (~1350–1250) ~650–700 (estimated) High steric bulk, dual sulfonamide groups
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzo[d]thiazol-2(3H)-ylidene -Benzyl(methyl)sulfamoyl, -OCH₃ C=O (~1680–1700), SO₂ (~1300–1250) 495.58 Methoxy group enhances lipophilicity
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) Thiadiazol-2-ylidene Isoxazole, phenyl C=O (1606) 348.39 Isoxazole introduces π-deficient ring
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole -SO₂C₆H₄-X (X=H, Cl, Br), difluorophenyl C=S (~1247–1255), NH (~3278–3414) 400–450 Tautomeric equilibrium (thione/thiol)

Key Findings:

Sulfonamide Variations: The target compound’s N,N-diisobutylsulfamoyl group contrasts with the benzyl(methyl)sulfamoyl group in the analogue from . Both compounds exhibit strong IR absorption for sulfonamide S=O (~1250–1350 cm⁻¹) and carbonyl (C=O, ~1660–1700 cm⁻¹), confirming similar electronic environments .

Heterocyclic Core Impact :

  • The benzo[d]thiazole core in the target compound offers greater planarity than the thiadiazole in Compound 6 (), favoring interactions with flat binding pockets (e.g., enzyme active sites). Conversely, the thiadiazole’s nitrogen-rich structure may improve solubility in polar media .

Tautomerism and Stability :

  • Unlike the 1,2,4-triazole derivatives (), which exist in thione-thiol tautomeric equilibrium, the target compound’s benzo[d]thiazol-2(3H)-ylidene structure is locked in a single tautomeric form due to conjugation with the benzamide group. This rigidity may enhance metabolic stability .

Side Chain Effects :

  • The 2-ethoxyethyl chain in the target compound vs. the methoxy group in ’s analogue introduces flexibility and ether oxygen atoms, which could improve water solubility and reduce crystallization tendencies compared to the rigid methoxy substituent .

Synthetic Yields and Reactivity :

  • S-Alkylated triazoles (e.g., compounds [10–15] in ) are synthesized in high yields (~70–80%) under basic conditions, similar to the target compound’s presumed alkylation steps. However, the diisobutylsulfamoyl group’s bulkiness may necessitate longer reaction times or elevated temperatures .

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthetic pathway for this compound, considering its multi-functional groups (e.g., sulfamoyl, benzothiazole)?

  • Methodological Answer : A multi-step synthesis is required, with careful selection of protecting groups and reaction conditions. For example:

  • Step 1 : Introduce the benzothiazole core via cyclization of thiourea derivatives under acidic conditions .
  • Step 2 : Incorporate sulfamoyl groups using sulfonation reagents (e.g., chlorosulfonic acid) in anhydrous solvents .
  • Step 3 : Optimize coupling reactions (e.g., amide bond formation) using carbodiimide-based catalysts in dichloromethane or DMF .
  • Key Considerations : Monitor reaction progress via TLC, control temperature to avoid side reactions, and purify intermediates via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton and carbon environments (e.g., distinguish Z/E isomers via coupling constants) .
  • IR Spectroscopy : Detect functional groups (e.g., sulfamoyl S=O stretches at ~1350 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm error .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., diisobutylsulfamoyl vs. ethoxyethyl) on biological activity?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., replace diisobutyl with cyclohexyl in the sulfamoyl group) and retain the benzothiazole core .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) or in cell-based models (e.g., cancer cell lines) using dose-response curves .
  • QSAR Modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based) vs. cellular viability (e.g., MTT assay) to rule out assay-specific artifacts .
  • Purity Verification : Re-test compounds after rigorous purification (e.g., HPLC followed by recrystallization) to exclude impurities affecting activity .
  • Solvent Controls : Ensure consistent use of solvents (e.g., DMSO concentration <0.1% in cell assays) to avoid cytotoxicity interference .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., EGFR kinase), focusing on hydrogen bonds with sulfamoyl groups .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., hydrophobic contacts with diisobutyl groups) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and guide analog design .

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